Perifosine is being explored for its potential to inhibit the growth and proliferation of cancer cells. Its mechanism of action likely involves multiple pathways, including:
Clinical trials are ongoing to evaluate the efficacy of perifosine, alone or in combination with other therapies, for various cancers, including breast cancer, colorectal cancer, and glioblastoma [].
Research is investigating the potential neuroprotective effects of perifosine. It may offer benefits in conditions like:
Perifosine is a synthetic alkylphospholipid, classified as an investigational drug primarily targeting cancer treatment. Its chemical formula is and it is recognized for its ability to inhibit the protein kinase B pathway, particularly by targeting the pleckstrin homology domain of protein kinase B (Akt). This mechanism disrupts Akt's translocation to the plasma membrane, which is crucial for its activation and subsequent role in promoting cell survival and proliferation in various cancers .
Perifosine acts as an inhibitor of the Akt protein, a key component of the PI3K/AKT/mTOR pathway []. This pathway regulates cell growth, proliferation, and survival. Perifosine is believed to target the pleckstrin homology domain of Akt, thereby preventing its translocation to the cell membrane and subsequent activation [, ]. By inhibiting Akt, perifosine can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
Perifosine acts primarily through the inhibition of the phosphoinositide-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway. By binding to the pleckstrin homology domain of Akt, perifosine prevents its activation, leading to decreased phosphorylation of downstream targets involved in cell survival and growth. The compound also modulates membrane lipid composition and influences mitogenic signal transduction pathways, resulting in altered cell differentiation and apoptosis .
Perifosine exhibits significant antiproliferative effects against various cancer cell lines, including hematologic malignancies such as multiple myeloma. It induces apoptosis through caspase activation and has shown cytotoxicity in resistant cancer cell lines without affecting normal peripheral blood mononuclear cells . The compound has been noted for its ability to trigger activation of stress-activated protein kinases, further contributing to its pro-apoptotic effects .
The synthesis of perifosine involves several steps typical for alkylphospholipids. Initially, a piperidine head group is combined with a phospholipid backbone to form the core structure. Subsequent reactions may include alkylation processes to introduce hydrophobic chains, enhancing membrane interaction properties. Specific synthetic pathways can vary based on desired purity and yield but generally maintain a focus on preserving the functional groups essential for biological activity .
Perifosine's unique ability to selectively target neoplastic cells while sparing normal cells highlights its potential therapeutic advantages over other compounds within the same class .
Interaction studies have demonstrated that perifosine can modulate various signaling pathways beyond Akt inhibition. For instance, it influences the mitogen-activated protein kinase pathway and can induce changes in leukocyte behavior, which may have implications for immune responses during cancer therapy . Additionally, perifosine has been shown to augment the effects of other chemotherapeutic agents like bortezomib and dexamethasone in multiple myeloma treatment settings .
Perifosine belongs to a class of compounds known as alkylphospholipids, which includes:
Compound | Mechanism of Action | Clinical
Purity >96% (or refer to the Certificate of Analysis)
XLogP3 8.3
Hydrogen Bond Acceptor Count 4
Exact Mass 461.36339614 g/mol
Monoisotopic Mass 461.36339614 g/mol
Heavy Atom Count 31
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
2GWV496552
GHS Hazard Statements
Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H360 (90%): May damage fertility or the unborn child [Danger Reproductive toxicity]; H362 (90%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]; H372 (90%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Drug Indication
Investigated for use/treatment in solid tumors, multiple myeloma, leukemia (unspecified), lung cancer, and brain cancer.
Pharmacology
Perifosine is an orally active alkyl-phosphocholine compound with potential antineoplastic activity. Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. Perifosine has a lower gastrointestinal toxicity profile than the related agent miltefosine. (NCI04)
Mechanism of Action
Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis.
PictogramsIrritant;Health Hazard Other CAS
157716-52-4
Wikipedia
Perifosine
Use Classification
Human drugs -> Rare disease (orphan)
Dates
Modify: 2023-08-15
1: Amantini C, Morelli MB, Santoni M, Soriani A, Cardinali C, Farfariello V, Eleuteri AM, Bonfili L, Mozzicafreddo M, Nabissi M, Cascinu S, Santoni G. Sorafenib induces cathepsin B-mediated apoptosis of bladder cancer cells by regulating the Akt/PTEN pathway. The Akt inhibitor, perifosine, enhances the sorafenib-induced cytotoxicity against bladder cancer cells. Oncoscience. 2015 Mar 23;2(4):395-409. eCollection 2015. PubMed PMID: 26097873; PubMed Central PMCID: PMC4468325.
2: Kim MN, Ro SW, Kim DY, Kim DY, Cho KJ, Park JH, Lim HY, Han KH. Efficacy of perifosine alone and in combination with sorafenib in an HrasG12V plus shp53 transgenic mouse model of hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Jun 3. [Epub ahead of print] PubMed PMID: 26037205. 3: Testen A, Podlipec R, Mravljak J, Orthmann A, Šentjurc M, Zeisig R, Štrancar J, Koklic T. How perifosine affects liposome-encapsulated drug delivery across a cell barrier. Ther Deliv. 2015 Apr;6(4):423-41. doi: 10.4155/tde.14.127. PubMed PMID: 25996042. 4: Ríos-Marco P, Ríos A, Jiménez-López JM, Carrasco MP, Marco C. Cholesterol homeostasis and autophagic flux in perifosine-treated human hepatoblastoma HepG2 and glioblastoma U-87 MG cell lines. Biochem Pharmacol. 2015 Jul 1;96(1):10-9. doi: 10.1016/j.bcp.2015.04.015. Epub 2015 Apr 28. PubMed PMID: 25934232. 5: Cole DE, Lester-McCully CM, Widemann BC, Warren KE. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model. Cancer Chemother Pharmacol. 2015 May;75(5):923-8. doi: 10.1007/s00280-015-2711-1. Epub 2015 Mar 5. PubMed PMID: 25740692. 6: Zhang J, Hong Y, Shen J. Combination treatment with perifosine and MEK-162 demonstrates synergism against lung cancer cells in vitro and in vivo. Tumour Biol. 2015 Feb 20. [Epub ahead of print] PubMed PMID: 25697899. 7: Guidetti A, Carlo-Stella C, Locatelli SL, Malorni W, Mortarini R, Viviani S, Russo D, Marchianò A, Sorasio R, Dodero A, Farina L, Giordano L, Di Nicola M, Anichini A, Corradini P, Gianni AM. Phase II study of perifosine and sorafenib dual-targeted therapy in patients with relapsed or refractory lymphoproliferative diseases. Clin Cancer Res. 2014 Nov 15;20(22):5641-51. doi: 10.1158/1078-0432.CCR-14-0770. Epub 2014 Sep 19. PubMed PMID: 25239609. 8: Figg WD, Monga M, Headlee D, Shah A, Chau CH, Peer C, Messman R, Elsayed YA, Murgo AJ, Melillo G, Ryan QC, Kalnitskiy M, Senderowicz AM, Hollingshead M, Arbuck SG, Sausville EA. A phase I and pharmacokinetic study of oral perifosine with different loading schedules in patients with refractory neoplasms. Cancer Chemother Pharmacol. 2014 Nov;74(5):955-67. doi: 10.1007/s00280-014-2569-7. Epub 2014 Sep 3. PubMed PMID: 25183650. 9: Tomiyasu H, Goto-Koshino Y, Fujino Y, Ohno K, Tsujimoto H. Antitumour effect and modulation of expression of the ABCB1 gene by perifosine in canine lymphoid tumour cell lines. Vet J. 2014 Jul;201(1):83-90. doi: 10.1016/j.tvjl.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24881508. 10: Koklic T. Perifosine induced release of contents of trans cell-barrier transport efficient liposomes. Chem Phys Lipids. 2014 Oct;183:50-9. doi: 10.1016/j.chemphyslip.2014.05.006. Epub 2014 May 23. PubMed PMID: 24863642. Explore Compound TypesGet ideal chemicals from 750K+ compounds
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